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Key Validation Metrics for CCT251545

The following table summarizes the core experimental data that validates CCT251545 as a chemical probe.

Validation Aspect Experimental Data & Results

| Primary Target & Potency | • Targets: CDK8 and CDK19 [1] [2] [3] • Biochemical IC₅₀: 6-7 nM for

CDK8/cyclin C; 6 nM for CDK19/cyclin C [3] • Cellular IC₅₀ (WNT pathway): 5 nM (in 7dF3 cells) [1] [4]

| | Selectivity Profiling | • Live-Cell Target Engagement: Binds CDK8/19 with Kd(app) ≤10 nM; no

binding to any other CDKs (up to 1 μM cutoff) [3] [5] • Kinase Panel Screening: Tested at 1 μM against

293 kinases; showed >50% inhibition for only 6 off-targets [3]. • CDK Family Panel: Potent activity against

CDK8/cyclin C & CDK19/cyclin C; no significant activity (IC₅₀ >1 μM) against 20 other CDK/cyclin pairs

[6] [3]. | | Cellular Target Engagement | • Biomarker Modulation: Dose-dependent reduction of phospho-

STAT1 (Ser727), a validated biomarker of CDK8/19 activity (IC₅₀ = 9 nM) [3] [7]. • Cellular Thermal

Shift Assay (CETSA): Confirmed direct target engagement of CDK8 and CDK19 in SW620 colorectal

cancer cells [2]. | | In Vivo Validation | • Pharmacokinetics: Orally bioavailable; showed good exposure

and moderate clearance in mice, rats, and dogs [1] [3]. • Efficacy & Pharmacodynamics: Inhibited tumor

growth in WNT-dependent xenograft models (e.g., SW620, MMTV-WNT-1) and reduced pSTAT1 (Ser727)

in tumors [2] [3]. | | Orthogonal Genetic Validation | • CRISPR/Cas9 Knockout: The anti-proliferative

effect of CCT251545 was abolished in CDK8/19 double-knockout and CDK8 single-knockout SW620 cell
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clones [6] [3]. • Rescue Experiment: Re-expression of wild-type CDK8, but not a kinase-dead mutant

(CDK8-D173A), restored cellular sensitivity to CCT251545 [3]. |

Detailed Experimental Protocols

For researchers looking to reproduce or understand these validation studies, here is a detailed look at the key

methodologies used.

Target Identification (SILAC-based Affinity Proteomics)

Workflow: A bifunctional analog of CCT251545 was immobilized on sepharose beads to create

an affinity matrix [2]. Proteins binding to the matrix from lysates of LS174T human colon
carcinoma cells were competitively eluted with the soluble, active compound. Using Stable

Isotope Labeling with Amino acids in Cell culture (SILAC) and quantitative mass spectrometry,
proteins displaced by the active compound (indicating specific binding) were identified [2].

Key Finding: This experiment identified CDK8 and CDK19 as the highest-affinity binders, along
with multiple other components of the Mediator complex, thus revealing the molecular targets of

the chemical series [2].

Live-Cell Target Engagement (BRET Assay)

Workflow: A panel of cell-permeable energy transfer (BRET) probes was designed to quantify
target occupancy for all 21 human CDKs in live cells [5]. HEK-293 cells expressing CDK-

NanoLuc fusion proteins were treated with CCT251545, and its ability to displace the energy
transfer probe from CDK8 and CDK19 was measured, yielding an apparent dissociation

constant (Kd-app) in a physiologically relevant, live-cell environment [3] [5].
Key Finding: This method confirmed single-digit nanomolar occupancy of CDK8 and CDK19

by CCT251545 and demonstrated a lack of binding to all other CDKs, verifying exceptional
selectivity within this kinase family in live cells [3] [5].

Comparison with Probe Quality Criteria and
Applications

CCT251545 meets the consensus criteria for a high-quality chemical probe, which include cellular potency

<1 μM, substantial selectivity within the target family, and evidence of on-target engagement [8]. Its utility is

demonstrated across diverse research contexts, as shown in the table below.
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Application Area Key Finding / Role of CDK8/19 Inhibition

Cancer Biology Sensitizes multidrug-resistant cancer cells to chemotherapy by activating Rac1-
dependent macropinocytosis, enhancing drug uptake [9].

Transcriptional
Regulation

Phospho-proteomics in colorectal cancer cells identified direct substrates,
including phosphorylation sites on Mediator complex subunits (MED13, MED14,

MED26), suggesting a feedback mechanism [6].

Uterine Fibroid
Research

Models the effect of common MED12 driver mutations; inhibition in myometrial

stem cells recapitulates the transcriptional and fibroid-like phenotype, providing
insights into disease etiology [7].

Therapy
Resistance

Prevents the acquisition of resistance to ERK/MAPK-targeted therapies in KRAS-
mutant cancers by impeding the transcriptional plasticity required for escape [10].

Diagrams of Experimental Workflows

To further clarify the key experimental approaches used in the validation of CCT251545, the following

diagrams outline the core workflows.
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1. Immobilize CCT251545
derivative on beads

2. Incubate with cell lysate
(e.g., LS174T)

3. Competitive elution with:
- Active compound (CCT251545)

- Inactive control

4. Identify bound proteins via
quantitative mass spectrometry

(SILAC)

5. Data Analysis

OUTPUT: High-affinity binders
(CDK8/CDK19) identified

Click to download full resolution via product page

Workflow for target identification using affinity purification and quantitative proteomics [2].
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Engineer cells to express
CDK-NanoLuc fusion proteins

Add cell-permeable
energy transfer probe

Probe binds to CDK,
generating BRET signal

Treat with CCT251545
(competitor)

Measure displacement
of probe (signal loss)

OUTPUT: Calculate live-cell
target occupancy (Kd-app)

Click to download full resolution via product page

Workflow for live-cell target engagement assessment using a BRET-based assay [3] [5].

Summary for Researchers

In summary, the body of evidence from diverse and orthogonal assays strongly supports CCT251545 as a

high-quality, selective chemical probe for CDK8 and CDK19.

For studies aiming to inhibit CDK8/19 kinase activity, CCT251545 is an excellent first-choice tool,

with well-documented cellular and in vivo activity.
Best practices for its use include employing concentrations in the low nanomolar range (e.g., 10-

100 nM) in cellular assays and utilizing its inactive analog, CCT251921 or CCT251099, as a negative
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control to rule out off-target effects [6] [3].

The data presented here, particularly the genetic knockout and rescue experiments, provide a high
level of confidence that observed phenotypes are specifically due to the inhibition of CDK8/19 kinase

activity [6] [3].
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References

1. CCT251545 | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

2. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

3. CCT251545 [chemicalprobes.org]

4. CCT251545 | WNT Pathway Inhibitor [medchemexpress.com]

5. Quantifying CDK inhibitor selectivity in live cells [nature.com]

6. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal ... [pmc.ncbi.nlm.nih.gov]

7. Mediator kinase inhibition drives myometrial stem cell ... [link.springer.com]

8. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

9. CCT251545 enhances drug delivery and potentiates ... [sciencedirect.com]

10. Mediator kinase inhibition impedes transcriptional plasticity ... [nature.com]

To cite this document: Smolecule. [CCT251545 validation as chemical probe]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b522971#cct251545-validation-as-

chemical-probe]

Disclaimer & Data Validity:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12281475/
https://www.chemicalprobes.org/cct251545
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281475/
https://www.chemicalprobes.org/cct251545
https://www.smolecule.com/products/s522971?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/cct251545.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677459/
https://www.chemicalprobes.org/cct251545
https://www.medchemexpress.com/CCT251545.html?srsltid=AfmBOorCW7M5BsU8YzpX7NQ9IgCIQYUHjUCAOybehW9hsHhmFf5BDwJI
https://www.nature.com/articles/s41467-020-16559-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281475/
https://link.springer.com/article/10.1007/s00109-025-02517-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749956/
https://www.sciencedirect.com/science/article/abs/pii/S1368764622001054
https://www.nature.com/articles/s41698-024-00615-9
https://www.smolecule.com/products/b522971#cct251545-validation-as-chemical-probe
https://www.smolecule.com/products/b522971#cct251545-validation-as-chemical-probe
https://www.smolecule.com/products/b522971#cct251545-validation-as-chemical-probe
https://www.smolecule.com/products/s522971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s522971?utm_src=pdf-bulk
https://www.smolecule.com/products/s522971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

